2-(3-Bromo-5-fluorophenyl)acetonitrile
Overview
Description
2-(3-Bromo-5-fluorophenyl)acetonitrile is a chemical compound with the molecular formula C8H5BrFN and a molecular weight of 214.04 g/mol . It is characterized by the presence of a bromo and a fluoro substituent on a phenyl ring, along with an acetonitrile group. This compound is of interest due to its unique physical and chemical properties, making it valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-fluorophenyl)acetonitrile typically involves the bromination and fluorination of phenylacetonitrile derivatives. One common method includes the reaction of 3-bromo-5-fluorobenzaldehyde with a suitable nitrile source under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as Lewis acids to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors allows for precise control over reaction parameters, leading to efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-fluorophenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitriles, while oxidation and reduction can lead to the formation of corresponding acids or alcohols .
Scientific Research Applications
2-(3-Bromo-5-fluorophenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-fluorophenyl)acetonitrile involves its interaction with specific molecular targets. The bromo and fluoro substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromo-4-fluorophenyl)acetonitrile: Similar in structure but with the fluoro group at a different position.
2-Bromo-5-fluorophenylacetic acid: Contains a carboxylic acid group instead of a nitrile.
Uniqueness
2-(3-Bromo-5-fluorophenyl)acetonitrile is unique due to the specific positioning of the bromo and fluoro groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .
Properties
IUPAC Name |
2-(3-bromo-5-fluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKMLBLIAOVQCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305800-58-2 | |
Record name | 2-(3-bromo-5-fluorophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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